![molecular formula C12H15BrO2 B8725555 2-[(2-bromophenyl)methoxy]oxane CAS No. 17100-66-2](/img/structure/B8725555.png)
2-[(2-bromophenyl)methoxy]oxane
Übersicht
Beschreibung
2-[(2-bromophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a bromine atom and a tetrahydropyranyloxymethyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(2-bromophenyl)methoxy]oxane can be synthesized through a multi-step process. One common method involves the bromination of 2-(2-tetrahydropyranyloxymethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-bromophenyl)methoxy]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The tetrahydropyranyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzene ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the tetrahydropyranyl group.
Reduction Reactions: Products include reduced forms of the benzene ring or substituents.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-bromophenyl)methoxy]oxane involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing for the introduction of various nucleophiles to the benzene ring. The tetrahydropyranyl group can undergo hydrolysis or oxidation, leading to different functional groups that can interact with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2-methylbenzene: Contains a bromine atom and a methyl group on the benzene ring.
1-Bromo-2-(bromomethyl)benzene: Features two bromine atoms on the benzene ring.
Uniqueness
2-[(2-bromophenyl)methoxy]oxane is unique due to the presence of the tetrahydropyranyl group, which provides additional reactivity and functionalization options compared to simpler bromobenzene derivatives. This makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
17100-66-2 |
|---|---|
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2 |
InChI-Schlüssel |
RTKKOPXYLQWHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
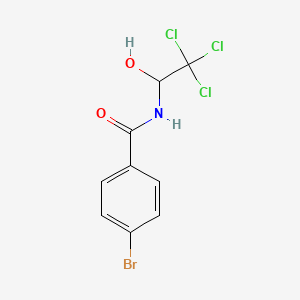
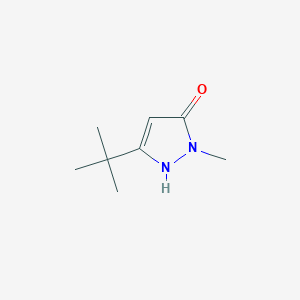
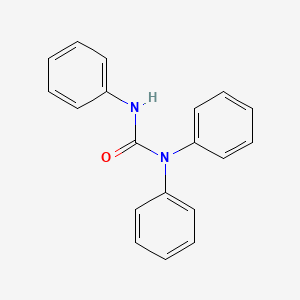
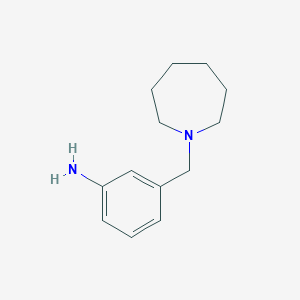
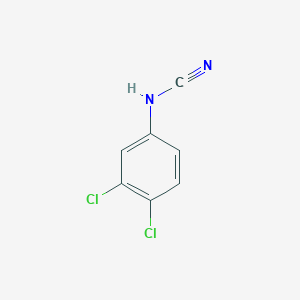
![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)

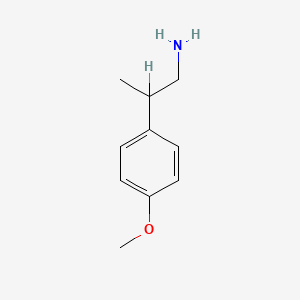

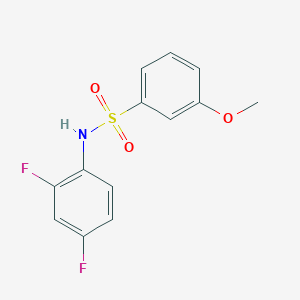
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
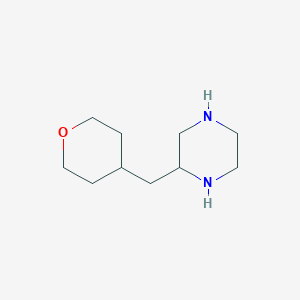
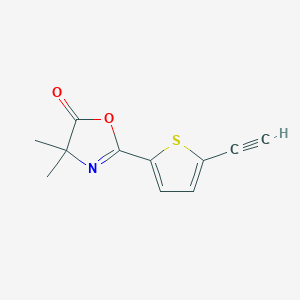
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
